Tetrabutylammonium thiophenolate chemical structure and physical properties
Tetrabutylammonium thiophenolate chemical structure and physical properties
An In-Depth Technical Guide to Tetrabutylammonium Thiophenolate: Structure, Properties, and Synthetic Applications
Introduction
Tetrabutylammonium thiophenolate stands as a important reagent in the arsenal of synthetic chemists, particularly for researchers in materials science and drug development. It is an ionic salt that uniquely combines a highly nucleophilic thiophenolate anion with a large, lipophilic tetrabutylammonium cation. This pairing is not merely incidental; it is the key to the reagent's enhanced reactivity and broad utility in organic media. The tetrabutylammonium cation effectively solubilizes the thiophenolate anion in a wide range of non-polar organic solvents, creating a "naked" and exceptionally potent nucleophile.[1] This guide provides an in-depth examination of its chemical structure, physical properties, core reactivity principles, and practical applications, offering field-proven insights for its effective use in a laboratory setting.
Part 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a reagent's fundamental properties is paramount for its successful application. This section details the chemical identity, structure, and physical characteristics of tetrabutylammonium thiophenolate.
Chemical Identity
The essential identification details for tetrabutylammonium thiophenolate are summarized below.
| Property | Value |
| CAS Number | 4670-62-6[2][3][4][5][6][7] |
| Molecular Formula | C₂₂H₄₁NS or (CH₃CH₂CH₂CH₂)₄N(C₆H₅S)[2][4][7] |
| Molecular Weight | 351.63 g/mol [2][4][5][7] |
| Common Synonyms | Thiophenol tetrabutylammonium salt, benzenethiolate;tetrabutylazanium[1][3][4] |
| Canonical SMILES | CCCC(CCCC)CCCC.C1=CC=C(C=C1)[S-][4][6][7] |
Molecular Structure Analysis
Tetrabutylammonium thiophenolate is an ionic compound composed of two distinct parts: the tetrabutylammonium cation and the thiophenolate anion.
The tetrabutylammonium cation features a central nitrogen atom bonded to four butyl chains. This bulky, non-polar structure is crucial for disrupting the crystal lattice of the salt and facilitating its dissolution in organic solvents where ionic compounds are typically insoluble.[1] The thiophenolate anion is the functional component, acting as a powerful sulfur-based nucleophile for forming new chemical bonds.[1]
Physical Properties
The macroscopic properties of the reagent are a direct consequence of its molecular structure.
| Property | Value | Source(s) |
| Appearance | Solid, crystals | [4][7] |
| Melting Point | 77-85 °C (82-85 °C lit.) | [1][2][3][4][5][6] |
| Solubility | Soluble in many common organic solvents | [1][7] |
| Storage Temperature | 2-8 °C, protect from moisture | [2][3][4][6][7][8] |
Part 2: The Principle of Enhanced Reactivity
The primary reason for using tetrabutylammonium thiophenolate over simpler salts like sodium thiophenolate is its dramatically increased reactivity in organic synthesis. This enhancement is rooted in the principles of phase-transfer catalysis.
The "Naked" Anion Concept
In a typical organic solvent, the large and charge-diffuse tetrabutylammonium cation forms a loose ion pair with the thiophenolate anion. Unlike smaller metal cations (e.g., Na⁺), it does not coordinate tightly or form a strong solvent shell around the anion. This leaves the thiophenolate anion sterically unencumbered and poorly solvated—a so-called "naked" anion. This state significantly increases its nucleophilicity and, therefore, its reaction rate with electrophilic substrates.[1]
Role as a Phase-Transfer Reagent
The compound exemplifies the utility of phase-transfer catalysis (PTC), where a reagent facilitates the movement of a reactant from one phase (often solid or aqueous) into another (organic) where the reaction occurs.[1][9]
The causality is clear: the lipophilic nature of the tetrabutylammonium cation overcomes the insolubility of the thiophenolate salt, transporting the highly reactive anion into the organic phase where it can readily engage with the substrate.[9]
Part 3: Core Synthetic Applications
The potent nucleophilicity of tetrabutylammonium thiophenolate makes it a versatile tool for several key transformations in organic synthesis.
Carbon-Sulfur Bond Formation: S-Alkylation
The most common application is in S-alkylation reactions to form thioethers (sulfides), which are valuable structural motifs in pharmaceuticals and materials.[1] This reaction proceeds via a classic Sₙ2 mechanism.
This method is highly efficient for the synthesis of aryl-alkyl sulfides from a variety of alkyl halides (R-X, where X = Cl, Br, I) or other substrates with good leaving groups.[10]
Deprotection Strategies
In multi-step organic synthesis, protecting groups are often used to mask reactive functional groups. The strong nucleophilicity and relatively "soft" nature of the thiophenolate anion make it an excellent reagent for cleaving certain types of protecting groups, particularly esters and some ethers, under mild conditions where other reagents might fail or cause undesired side reactions.[1]
Michael Addition Reactions
Tetrabutylammonium thiophenolate can serve as the nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for forming carbon-sulfur bonds and creating β-thio-carbonyl compounds, which are versatile intermediates for further synthetic manipulations.[1]
Part 4: Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed, actionable methodologies.
General Synthesis of Tetrabutylammonium Thiophenolate
This protocol is based on a standard salt metathesis reaction, a common and reliable method for preparing quaternary ammonium salts.[11]
Objective: To synthesize tetrabutylammonium thiophenolate from thiophenol and tetrabutylammonium hydroxide.
Materials:
-
Thiophenol (C₆H₅SH)
-
Tetrabutylammonium hydroxide (TBAOH), ~40% solution in methanol or water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of thiophenol in toluene (approx. 5-10 mL per gram of thiophenol).
-
Base Addition: While stirring at room temperature, slowly add 1.0 equivalent of tetrabutylammonium hydroxide solution dropwise. An exothermic reaction may be observed. The reaction involves a simple acid-base neutralization.
-
Azeotropic Water Removal: After the addition is complete, fit the flask with a Dean-Stark apparatus or simply heat the mixture to reflux. The toluene will form an azeotrope with the water and methanol from the TBAOH solution, driving the reaction to completion by removing the byproducts. Continue until no more water is collected.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as a solid or viscous oil.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, if necessary.
-
Drying and Storage: Dry the final product under high vacuum to remove any residual solvent. Store the crystalline solid in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[8]
Protocol: A Representative S-Alkylation Reaction
Objective: To synthesize benzyl phenyl sulfide from benzyl bromide and tetrabutylammonium thiophenolate.
Materials:
-
Tetrabutylammonium thiophenolate (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF) as solvent
-
TLC plates, appropriate eluent (e.g., 95:5 Hexanes:Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a dry flask under an inert atmosphere, dissolve tetrabutylammonium thiophenolate (1.0 eq) in anhydrous acetonitrile (or THF).
-
Substrate Addition: To the stirred solution, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Workup: Once the reaction is complete, concentrate the mixture using a rotary evaporator. Redissolve the residue in a larger volume of a solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x) to remove the tetrabutylammonium bromide byproduct.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure benzyl phenyl sulfide.
Characterization Techniques
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra should confirm the presence of both the tetrabutylammonium cation and the thiophenolate anion. Expect characteristic signals for the butyl chains (triplets and multiplets between ~0.9-3.3 ppm in ¹H NMR) and the phenyl group (~7.0-7.5 ppm).[12]
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the presence of aromatic C-H and C=C stretching vibrations from the phenyl group.
-
UV-Vis Spectroscopy: The thiophenolate anion has a characteristic UV-Vis absorption spectrum which can be used for quantitative analysis.
Part 5: Safety and Handling
Proper handling is critical due to the compound's hazardous nature.[7][8]
Hazard Identification
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [7] |
| Eye Irritation | H319 | Causes serious eye irritation | [7] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |
Note: Some suppliers also use the "Skull and Crossbones" pictogram, indicating acute toxicity. Always consult the specific Safety Data Sheet (SDS) from your supplier.[2][3]
Safe Handling and Storage Procedures
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8][13] Avoid creating dust.[8] Prevent contact with skin, eyes, and clothing.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place, typically between 2-8 °C as recommended.[2][7] It is hygroscopic and should be protected from moisture.[8][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[7][8]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[7][8]
Part 6: Conclusion
Tetrabutylammonium thiophenolate is more than a simple salt; it is a strategically designed reagent that leverages the principles of phase-transfer catalysis to unlock the potent nucleophilicity of the thiophenolate anion in organic media. Its ability to facilitate C-S bond formation and other nucleophilic transformations with high efficiency makes it an indispensable tool for researchers. By understanding its properties, principles of reactivity, and proper handling procedures, scientists can effectively and safely harness its capabilities to advance their synthetic objectives in drug discovery and materials science.
Part 7: References
-
Tetrabutylammonium thiophenolate, 97% | 4670-62-6 - Laboratory Chemicals. [Link]
-
Tetrabutylammonium thiophenolate, 97% 4670-62-6 India - Ottokemi. [Link]
-
Tetrabutylammonium thiophenolate - LabSolutions | Lab Chemicals & Equipment. [Link]
-
Tetrabutylammonium thiophenolate technical, = 97.0 NT 4670-62-6 - MilliporeSigma. [Link]
-
Supplementary Materials. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. [Link]
-
Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers - Journal of Advanced Scientific Research. [Link]
-
UV-vis absorption spectrum of the thiophenolate anion (left) and ¹H NMR... - ResearchGate. [Link]
-
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]
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